L-丝氨酸-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

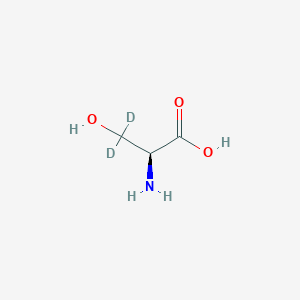

L-Serine-d2 is a deuterated analog of serine, an amino acid that plays a crucial role in various metabolic processes. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in scientific research.

科学研究应用

L-Serine-d2 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.

Biology: Helps in tracing metabolic processes and understanding the role of serine in cellular functions.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study drug metabolism and pharmacokinetics.

Industry: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.

作用机制

Target of Action

L-Serine-d2, also known as (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, is a deuterium-labeled form of L-Serine . L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ .

Mode of Action

L-Serine-d2 interacts with its targets, primarily glycine receptors and PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is also a potent co-agonist at the NMDA glutamate receptor . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .

Biochemical Pathways

L-Serine-d2 is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-Serine-d2 acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .

Pharmacokinetics

It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine-d2 shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It has been shown to promote survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

生化分析

Biochemical Properties

L-Serine-d2 is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, 3-Phosphoglycerate Dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-Serine biosynthesis, is regulated by negative feedback from L-Serine . The enzyme activity of PGDH is cooperatively inhibited by L-Serine and activated by L-Alanine, L-Valine, L-Methionine, L-Homoserine, and L-Homocysteine .

Cellular Effects

L-Serine-d2 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. In plants, L-Serine plays an important role in the response to environmental stresses such as high salinity, flooding, and low temperature .

Molecular Mechanism

The molecular mechanism of action of L-Serine-d2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, PGDH is allosterically and cooperatively inhibited by L-Serine to achieve negative feedback regulation of the phosphorylated pathway .

Metabolic Pathways

L-Serine-d2 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the phosphorylated pathway of L-Serine biosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine-d2 typically involves the deuteration of serine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. This process can be facilitated by using a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The use of deuterium gas (D2) and deuterium oxide (D2O) in the presence of suitable catalysts allows for efficient deuteration of serine to produce L-Serine-d2.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.

Major Products:

Oxidation: The major product is a keto acid.

Reduction: The major product is the original hydroxyl compound.

Substitution: The major products depend on the substituent introduced, such as amides or esters.

相似化合物的比较

Serine: The non-deuterated analog of L-Serine-d2.

Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine and deuterated glycine.

Uniqueness: L-Serine-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in studying metabolic processes and enzyme mechanisms

生物活性

L-Serine-d2, a deuterated form of the non-essential amino acid L-serine, plays a significant role in various biological processes, particularly in the central nervous system (CNS). This article delves into its biological activity, focusing on its synthesis, metabolism, and potential therapeutic applications.

1. Overview of L-Serine-d2

L-Serine is crucial for protein synthesis, neurotransmitter production, and cellular signaling. The deuterated variant, L-Serine-d2, is utilized in research to trace metabolic pathways and understand the dynamics of amino acid utilization in biological systems. The incorporation of deuterium allows for improved tracking in metabolic studies due to its distinct nuclear magnetic resonance (NMR) signals.

2. Synthesis and Metabolism

L-Serine is synthesized from glucose through the phosphorylated pathway involving several enzymes. In the brain, it is primarily produced in astrocytes and transported to neurons where it can be converted into D-serine via the enzyme serine racemase (SR) .

Table 1: Key Enzymes Involved in L-Serine Metabolism

| Enzyme | Function | Location |

|---|---|---|

| Serine Racemase (SR) | Converts L-serine to D-serine | Astrocytes |

| D-amino Acid Oxidase (DAAO) | Degrades D-serine | Neurons |

The metabolic pathway demonstrates that L-serine serves as a precursor for D-serine, which acts as a co-agonist at NMDA receptors critical for synaptic plasticity and excitatory neurotransmission .

3.1 Role in Neurotransmission

D-serine derived from L-serine-d2 plays a pivotal role in modulating NMDA receptor activity. Research has shown that D-serine enhances NMDA receptor-mediated synaptic transmission, which is essential for learning and memory processes .

Case Study: A study demonstrated that depletion of endogenous D-serine led to impaired long-term potentiation (LTP) in hippocampal neurons, indicating its vital role in synaptic plasticity .

3.2 Potential Therapeutic Applications

L-Serine-d2 has been explored for its therapeutic potential in neuropsychiatric disorders such as schizophrenia and depression. Elevated levels of D-serine have been associated with improved symptoms in these conditions .

Research Findings:

- Schizophrenia: Clinical trials have investigated the administration of D-serine as an adjunct therapy to antipsychotics, showing promise in reducing symptoms .

- Major Depressive Disorder: Elevated D-serine levels correlate with better treatment outcomes .

4. Conclusion

L-Serine-d2 serves not only as a fundamental building block for proteins but also plays an integral role in neurotransmitter synthesis and function within the CNS. Its conversion to D-serine is crucial for synaptic plasticity and has significant implications for therapeutic strategies targeting neuropsychiatric disorders.

属性

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-XFJCSJJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。